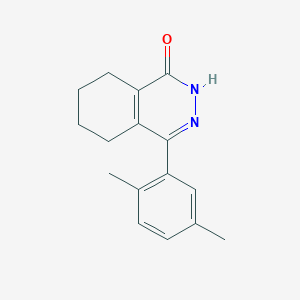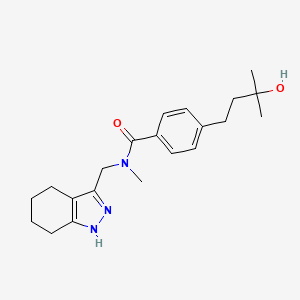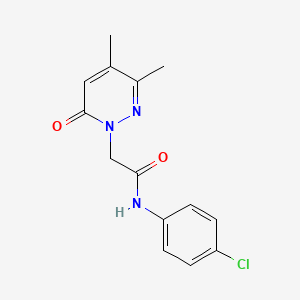
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methoxy group on the benzene ring, and a prop-2-enyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol.
Amination: The intermediate is then reacted with ethylamine under controlled conditions to form N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure but lacks the prop-2-enyl group.
N-ethyl-N-methyl-propylamine: Similar amine structure but different substituents on the nitrogen atom.
N-ethyl-ethanamine: A simpler structure with only an ethyl group attached to the nitrogen atom.
Uniqueness
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride is unique due to the presence of both the methoxy and prop-2-enyl groups on the benzene ring, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-ethyl-2-(4-methoxy-2-prop-2-enylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-12-11-13(16-3)7-8-14(12)17-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVJMALNJCBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)OC)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5456400.png)




![ethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5456424.png)
![4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide](/img/structure/B5456438.png)

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5456446.png)
![2-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5456450.png)
![2-fluoro-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5456453.png)
![5-(phenoxymethyl)-N-{4-[(E)-2-phenylethenyl]phenyl}furan-2-carboxamide](/img/structure/B5456459.png)
![N-(2,4-difluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5456463.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5456477.png)
